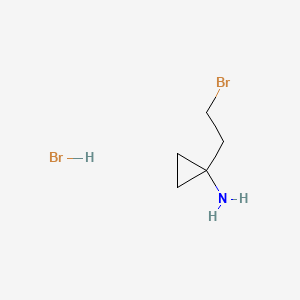
1-(2-bromoethyl)cyclopropan-1-aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-bromoethyl)cyclopropan-1-aminehydrobromide typically involves the reaction of cyclopropan-1-amine with 2-bromoethanol in the presence of hydrobromic acid. The reaction conditions often include a controlled temperature and the use of a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-(2-bromoethyl)cyclopropan-1-aminehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The compound can also participate in addition reactions with alkenes and alkynes.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-bromoethyl)cyclopropan-1-aminehydrobromide has promising applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential use in pharmaceutical development, particularly in the synthesis of new drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-bromoethyl)cyclopropan-1-aminehydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-bromoethyl)cyclopropan-1-aminehydrobromide can be compared with similar compounds such as:
2-bromoethylamine hydrobromide: Similar in structure but lacks the cyclopropane ring.
1-(2-bromoethyl)cyclopropanol: Contains a hydroxyl group instead of an amine group.
Cyclopropylamine: Lacks the bromoethyl group.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the bromoethyl group, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)cyclopropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPOGEXTIHLCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
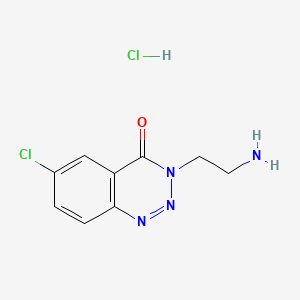
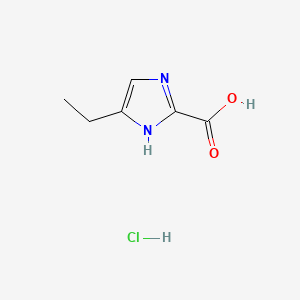
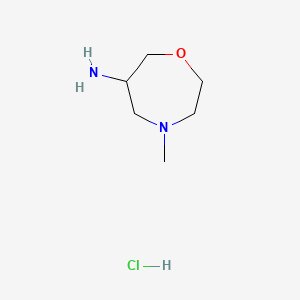
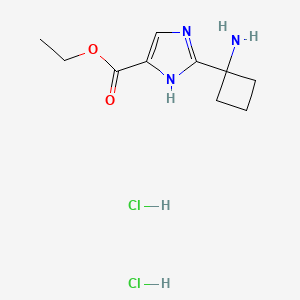
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
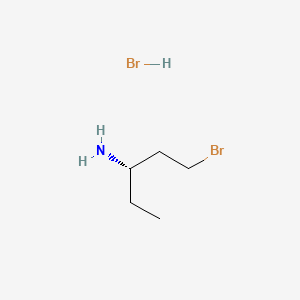
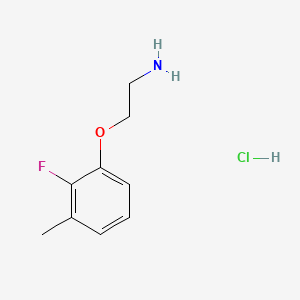
![1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid](/img/structure/B6607728.png)
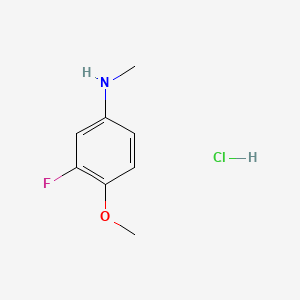
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
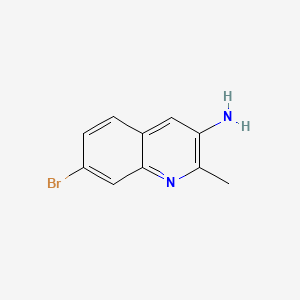
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride](/img/structure/B6607758.png)
